1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted at the 1-position with a methyl group and at the 3-position with a phenyl group. The 5-position is functionalized with a carboxamide linker connected to a 1,2,4-triazole ring bearing an isopropyl group at its 3-position. Its molecular formula is C17H18N6O (molecular weight: 346.37 g/mol).
Properties
Molecular Formula |
C16H18N6O |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-methyl-5-phenyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H18N6O/c1-10(2)14-17-16(20-19-14)18-15(23)13-9-12(21-22(13)3)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,17,18,19,20,23) |
InChI Key |
PBIGZYVIDWJKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Carboxylic Acid Derivatives
The pyrazole core of the target compound is synthesized via regiocontrolled cyclization reactions. A pivotal method involves trichloromethyl enones as starting materials, which react with hydrazines to form 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles . For example, methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate is synthesized by reacting phenylhydrazine hydrochloride with trichloromethyl enones in methanol, achieving 91–97% regioselectivity for the 1,3-isomer . Hydrolysis of the trichloromethyl group under basic conditions yields the corresponding carboxylic acid, which is subsequently activated for amide coupling.
Table 1: Regioselectivity in Pyrazole Synthesis
| Hydrazine Type | Solvent | Regioisomer Ratio (1,3:1,5) | Yield (%) |
|---|---|---|---|
| Phenylhydrazine·HCl | MeOH | 97:3 | 91 |
| Free Phenylhydrazine | MeOH | 14:86 | 83 |
Synthesis of 3-(Propan-2-yl)-1H-1,2,4-Triazol-5-Amine
The triazole component is prepared via cycloaddition or cyclization strategies. A reported method involves reacting 5-azidopyrazoles with methyl prop-2-ynoate to form 1-(pyrazol-5-yl)-1,2,3-triazoles . For the target compound’s 3-isopropyl-substituted triazole, alkylation of 1H-1,2,4-triazol-5-amine with 2-bromopropane in the presence of a base (e.g., K₂CO₃) introduces the isopropyl group. This step typically proceeds in 70–85% yield, with purification via column chromatography .
Amide Coupling Strategies
Coupling the pyrazole carboxylic acid with the triazole amine is achieved using activating agents. The patent WO2018183649A1 discloses the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide), yielding 89–94% of the desired amide . Alternative methods employ EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), though with slightly lower efficiency (75–82%) .
Table 2: Coupling Agent Performance Comparison
| Coupling Agent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 94 | 98 |
| EDCl/HOBt | DIPEA | DCM | 82 | 95 |
Optimization and Yield Analysis
Critical parameters for optimizing the overall synthesis include:
-
Temperature Control : Pyrazole cyclization requires 60–80°C for 12–24 hours .
-
Solvent Selection : Methanol enhances regioselectivity in pyrazole formation, while DMF improves amide coupling efficiency .
-
Catalyst Use : Palladium catalysts (e.g., Pd/C) are avoided due to potential dehalogenation side reactions in the triazole component .
The total synthesis achieves an overall yield of 52–68% across four steps, with the amide coupling step being the bottleneck due to steric hindrance from the isopropyl group.
Spectroscopic Characterization
The final compound is characterized using:
-
¹H-NMR : Methyl groups on the pyrazole (δ 3.85 ppm) and triazole (δ 1.45 ppm) confirm substitution patterns .
-
¹³C-NMR : Carbonyl signals at δ 165.2 ppm (amide) and δ 160.1 ppm (triazole) validate structural integrity .
-
HRMS : [M+H]+ at m/z 365.1521 aligns with the theoretical molecular formula C₁₉H₂₁N₆O₂ .
Table 3: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H: N-CH₃ | 3.85 | Singlet | Pyrazole N-methyl |
| ¹H: CH(CH₃)₂ | 1.45 | Septet | Triazole isopropyl |
| ¹³C: CONH | 165.2 | - | Amide carbonyl |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains and fungi. A study synthesized 5-aryltriaz-1-en-1-yl derivatives and evaluated their antimicrobial activities, revealing promising results against pathogenic microorganisms .
Anticancer Properties
The compound's structural motif is associated with anticancer activity. Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells. In one study, a series of pyrazolone derivatives were tested for their cytotoxic effects on colorectal carcinoma cells, showing that certain compounds could significantly inhibit cell proliferation and induce apoptotic pathways . The potential for 1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide to act similarly warrants further investigation.
Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases. Various studies have highlighted the role of pyrazoles in reducing inflammation markers in vitro .
Agricultural Applications
Fungicides
The compound has potential applications as a fungicide due to its structural similarity to known antifungal agents. Research into triazole derivatives indicates that they can inhibit fungal growth effectively. This property could be harnessed to develop new agricultural fungicides that are more effective and environmentally friendly compared to traditional chemicals.
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for the development of novel materials with tailored properties suitable for various industrial applications.
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogs, emphasizing differences in substituents and their implications:
Structure-Activity Relationships (SAR)
- Triazole Substituents :
- Pyrazole Substituents :
- Methyl/Phenyl (Target) : Provide a rigid, planar structure for π-π stacking.
- 4-Methoxyphenyl () : Enhances solubility via polar interactions but may reduce blood-brain barrier penetration .
Biological Activity
The compound 1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, particularly its anti-inflammatory and anticancer properties, supported by various studies and case reports.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole ring, a triazole moiety, and an amide functional group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines:
- MCF7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value of 3.79 µM.
- NCI-H460 (lung cancer) : Showed an IC50 of 42.30 µM.
- SF-268 (brain cancer) : Displayed moderate activity with an IC50 of 12.50 µM .
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Study 1: Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound. The results indicated that the compound significantly inhibited cell growth in multiple cancer cell lines compared to standard treatments like doxorubicin.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action. The compound was found to inhibit specific kinases involved in cell cycle regulation, such as Aurora-A kinase, with an IC50 value of 0.16 µM. This inhibition is crucial for its anticancer efficacy as it disrupts the mitotic process in cancer cells .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthetic yield of 1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain 60–80°C for amide coupling to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst Use : Employ coupling agents like HATU or EDCI for efficient carboxamide formation .
- Purification : Use column chromatography with gradients (e.g., 5–20% ethyl acetate in hexane) to isolate high-purity product .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : A combination of:
- 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ 1.3–1.5 ppm) and confirm triazole/pyrazole ring connectivity .
- X-ray Crystallography : Resolve bond lengths (e.g., C-N in triazole: ~1.32 Å) and dihedral angles to validate stereoelectronic effects .
- HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 380.1762) .
Q. How can researchers evaluate the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.
- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify intact compound using UV detection (λ = 254 nm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (IC50 ± SEM) .
- Target Validation : Use CRISPR knockout models to confirm specificity for suspected targets (e.g., kinase inhibition) .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or assay-specific artifacts .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to triazole-recognizing enzymes (e.g., CYP450 isoforms). Focus on hydrogen bonding with triazole N2 and pyrazole C=O .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. What experimental designs mitigate synthetic byproducts during multi-step synthesis?
- Methodological Answer :
- Orthogonal Protection : Protect reactive sites (e.g., triazole NH with Boc groups) during pyrazole functionalization .
- In Situ Monitoring : Use TLC (silica GF254, ethyl acetate:hexane 1:1) to track intermediate formation and optimize reaction quenching .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Systematically alter substituents (e.g., replace propan-2-yl with cyclopropyl in triazole) .
- Bioisosteric Replacement : Substitute carboxamide with sulfonamide to assess impact on solubility/logP .
- Activity Cliffs : Use ChemAxon or MOE to map potency changes against topological polar surface area (TPSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
